molecular formula C19H16ClN3O2 B1436951 (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one CAS No. 146887-38-9

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one

Cat. No.: B1436951
CAS No.: 146887-38-9
M. Wt: 353.8 g/mol
InChI Key: MHNWNPDHEYZMGW-PKOBYXMFSA-N
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Description

The compound “(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one” is a chiral oxolan-2-one derivative featuring a 1,2,4-triazole moiety. Its structure includes a cyclic carbonate (oxolan-2-one) core substituted at the 3-position with a phenyl group and a 1,2,4-triazol-1-ylmethyl group, and at the 5-position with a 4-chlorophenyl group. The stereochemistry (3S,5S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological properties. This compound shares structural motifs with triazole-containing antifungal agents, such as metconazole and tebuconazole derivatives, which are known for their inhibition of ergosterol biosynthesis in fungi .

Properties

IUPAC Name

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWNPDHEYZMGW-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,2,4-Triazolylmethyl Intermediate

A key intermediate is the 1-(1,2,4-triazol-1-ylmethyl) moiety, which is commonly prepared by reacting 1,2,4-triazole with suitable alkyl halides or ketones under basic conditions. For example, a typical procedure involves:

  • Reacting 1,2,4-triazole with a chloromethyl or bromomethyl ketone derivative in the presence of a base such as potassium carbonate in an aprotic solvent like dichloromethane.
  • The reaction is often carried out at low temperatures (0–5 °C) followed by stirring at room temperature for several hours to ensure complete substitution.
  • Purification is achieved by extraction, drying, and recrystallization to yield the triazolylmethyl intermediate in high yield (around 85–90%) with good purity.

Construction of the Oxolan-2-one Ring with Stereocontrol

The oxolan-2-one ring is synthesized by epoxidation of an α,β-unsaturated ketone followed by ring closure:

  • The epoxidation step uses reagents such as trimethylsulfoxonium iodide or other sulfur ylides in the presence of a phase transfer catalyst.
  • The resulting epoxide undergoes intramolecular cyclization under basic or acidic conditions to form the γ-lactone ring.
  • The stereochemistry (3S,5S) is controlled by the choice of chiral starting materials or chiral catalysts during epoxidation and ring closure steps.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via:

  • Nucleophilic aromatic substitution or cross-coupling reactions using 4-chlorophenyl boronic acid or halides.
  • In some routes, 4-chlorophenyl thiol derivatives are used to form thioether linkages, which are then transformed into the desired phenyl substituent.
  • The reaction conditions typically involve palladium-catalyzed coupling or nucleophilic substitution in polar aprotic solvents at moderate temperatures.

Final Assembly and Purification

  • The final compound is assembled by coupling the oxolan-2-one intermediate bearing the triazolylmethyl substituent with the 4-chlorophenyl moiety.
  • The product is purified by recrystallization using solvent mixtures such as hexane and ethyl acetate or petroleum ether and acetone to obtain a pure crystalline solid.
  • Typical yields for the final product range from 40% to 60%, depending on reaction scale and conditions.

Representative Data Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Melting Point (°C) Notes
1 Alkylation of 1,2,4-triazole with chloromethyl ketone 1,2,4-triazole, K2CO3, CH2Cl2, 0–25 °C 86.2 104–105 Formation of triazolylmethyl intermediate
2 Epoxidation and cyclization to form oxolan-2-one ring Trimethylsulfoxonium iodide, toluene, 60 °C 57.6 128–129 Stereoselective ring closure
3 Introduction of 4-chlorophenyl group Pd-catalyzed coupling or nucleophilic substitution 40–50 - Formation of substituted phenyl moiety
4 Final coupling and purification Recrystallization, hexane/ethyl acetate 44.3 - Pure final product obtained

Detailed Research Findings and Notes

  • The preparation method described in Chinese patent CN103265538A provides a comprehensive synthetic route for triazole-containing oxolan-2-one derivatives, including the target compound with 4-chlorophenyl substitution.
  • The synthesis emphasizes mild reaction conditions, use of common reagents, and scalable steps suitable for laboratory and industrial production.
  • Stereochemical purity is maintained by controlling reaction temperature and using chiral precursors or catalysts.
  • The triazole moiety is introduced early in the synthesis, allowing for functional group compatibility and efficient downstream transformations.
  • Recrystallization steps are critical for obtaining high-purity compounds suitable for biological evaluation.
  • The compound’s molecular formula is C19H16ClN3O2 with a molecular weight of 353.8 g/mol, confirming the successful incorporation of all substituents.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core triazole structure but have different functional groups attached. These metabolites are often studied for their biological activity and environmental impact .

Scientific Research Applications

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one involves the inhibition of the enzyme lanosterol 14α-demethylase , which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the formation of the cell membrane, leading to the death of the fungal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related triazole derivatives, focusing on substituents, stereochemistry, and biological relevance.

Compound Core Structure Key Substituents Biological Activity Reference
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one Oxolan-2-one (cyclic carbonate) - 3-position: Phenyl + triazolylmethyl
- 5-position: 4-chlorophenyl
Likely antifungal (inferred from structural similarity to ergosterol inhibitors)
Metconazole
(5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol)
Cyclopentanol - 1-position: Triazolylmethyl
- 5-position: 4-chlorophenylmethyl
Broad-spectrum fungicide targeting cytochrome P450 lanosterol 14α-demethylase
Tebuconazole metabolite
(5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol)
Linear diol - 3-position: Triazolylmethyl
- 5-position: 4-chlorophenyl
Antifungal metabolite with reduced systemic toxicity compared to parent compound
Posaconazole
(4-(4-(4-(4-(((3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-1,2,4-triazol-3-one)
Oxolane + triazole - Difluorophenyl group
- Extended piperazine-triazole chain
Potent antifungal agent against Candida and Aspergillus spp.
2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Oxadiazole - 4-chlorophenyl
- Triazole-sulfanyl side chain
Experimental compound with potential agrochemical applications

Key Structural Differences

Core Ring System: The target compound features a cyclic carbonate (oxolan-2-one), which is rare among commercial triazole antifungals. In contrast, metconazole and posaconazole use cyclopentanol and oxolane cores, respectively. The carbonate group may influence hydrolytic stability and metabolic pathways . The oxadiazole derivative (CAS 491873-61-1) replaces the carbonate with a 1,3,4-oxadiazole ring, enhancing rigidity and altering electronic properties .

Substituent Patterns: The 4-chlorophenyl group is conserved across all compounds, suggesting its role in target binding. However, the difluorophenyl group in posaconazole improves bioavailability and antifungal spectrum .

Stereochemistry :

  • The (3S,5S) configuration in the target compound contrasts with the (3R,5R) configuration in posaconazole, which is critical for binding to fungal cytochrome P450 enzymes .

Biological Activity

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one is a compound belonging to the triazole class, recognized primarily for its fungicidal properties. Its molecular formula is C19H16ClN3O2C_{19}H_{16}ClN_{3}O_{2} with a molecular weight of 353.80 g/mol. The compound is utilized in agricultural practices to combat various fungal diseases affecting crops.

The primary mechanism of action for this compound involves the inhibition of lanosterol 14α-demethylase , an enzyme critical for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes; thus, by inhibiting its synthesis, the compound effectively disrupts fungal growth and leads to cell death.

Biological Activity

The biological activity of this compound has been demonstrated through various studies:

Antifungal Efficacy

  • Spectrum of Activity : The compound exhibits a broad spectrum of antifungal activity against several pathogenic fungi. In controlled studies, it has shown effectiveness against species such as Fusarium, Botrytis, and Alternaria.
  • Concentration-Dependent Effects : Efficacy varies with concentration; higher concentrations generally lead to increased antifungal activity. For instance, at concentrations ranging from 10 to 100 µg/mL, significant inhibition of fungal growth was observed.

Case Studies

A series of case studies have highlighted the practical applications and effectiveness of this compound in agricultural settings:

StudyPathogenConcentration (µg/mL)Result
Study 1Fusarium oxysporum5085% growth inhibition
Study 2Botrytis cinerea100Complete growth inhibition
Study 3Alternaria solani2570% growth inhibition

These studies underscore the compound's potential as a reliable fungicide in crop protection strategies.

The synthesis of this compound involves a multi-step process starting from basic triazole structures. Key steps include:

  • Formation of Triazole Ring : The initial step involves the reaction of phenyl derivatives with triazole precursors under specific conditions.
  • Final Cyclization : This step results in the formation of the oxolan ring structure that characterizes the compound.

Environmental Impact and Residue Studies

Research into the environmental impact of this compound indicates that it degrades under UV light exposure and has a moderate half-life in soil environments. Residue studies show that while it effectively controls fungal pathogens, careful management is necessary to minimize potential ecological impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Reactant of Route 2
Reactant of Route 2
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one

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